molecular formula C14H23NO2Si B11849701 N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide CAS No. 88769-08-8

N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide

Cat. No.: B11849701
CAS No.: 88769-08-8
M. Wt: 265.42 g/mol
InChI Key: BXLKGJRAPQSMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide: is an organic compound with the molecular formula C14H23NOSi It is a derivative of benzamide, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the hydroxyl group on the benzene ring is replaced by a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide typically involves the reaction of 2-hydroxybenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the reagent used.

Scientific Research Applications

N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The diethyl groups on the nitrogen atom provide steric hindrance, influencing the compound’s overall reactivity and selectivity in reactions.

Comparison with Similar Compounds

    Benzamide: The parent compound, with a simpler structure and different reactivity.

    N,N-Diethylbenzamide: Similar structure but lacks the trimethylsilyl group.

    2-((Trimethylsilyl)oxy)benzamide: Similar structure but lacks the diethyl groups on the nitrogen.

Uniqueness: N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide is unique due to the presence of both diethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88769-08-8

Molecular Formula

C14H23NO2Si

Molecular Weight

265.42 g/mol

IUPAC Name

N,N-diethyl-2-trimethylsilyloxybenzamide

InChI

InChI=1S/C14H23NO2Si/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17-18(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

BXLKGJRAPQSMCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.